molecular formula C16H21N5O4 B2951847 Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate CAS No. 2108756-00-7

Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate

Cat. No. B2951847
M. Wt: 347.375
InChI Key: CXLJSAODIFCPIW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-ones . It has a molecular formula of C16H20N4O4 and a molecular weight of 332.35 . It is an important derivative of a corresponding biheteroaromatic system due to its role as a basic substrate for various synthetic transformations aimed at creating biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves a sequential structural modification of the pyrazolopyrazinone fragment. The key step is the selective iodination of position 7 in pyrazolo[1,5-a]pyrazinones. This task is challenging due to the combination of pyrazine and pyrazole nuclei in these structures, with the latter exhibiting a more pronounced nucleophilic center . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is an important biheteroaromatic system . The compound contains functional groups at positions 6 and 7, which have received limited attention so far, thereby restricting its medical and biological potential .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation is catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution, yielding methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates . These are then transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Physical And Chemical Properties Analysis

The IR spectrum of this compound shows peaks at 1677 cm-1 (C=O) and 3328 cm-1 (NH) . The 1H NMR spectrum shows peaks at various chemical shifts .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research into compounds structurally similar to Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate often focuses on their synthesis and potential reactivity. For example, the synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups demonstrates the utility of these compounds in generating new N-fused heterocycles with potential applications in medicinal chemistry and material science (Ghaedi et al., 2015).

Potential Medicinal Applications

The design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds like ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, for targeting Mycobacterium tuberculosis GyrB inhibitors illustrate the potential medicinal applications of these compounds. One such compound showed promising activity against Mycobacterium smegmatis and was not cytotoxic at observed effective concentrations, highlighting the potential for developing new antituberculosis agents (Jeankumar et al., 2013).

Corrosion Inhibition for Industrial Applications

Pyranopyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been studied for their corrosion inhibition properties on mild steel, which is crucial for industrial pickling processes. These studies show that these compounds can form adsorbed films on metal surfaces, demonstrating their application beyond medicinal chemistry into industrial applications (Dohare et al., 2017).

properties

IUPAC Name

ethyl 4-[(6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carbonyl)amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4/c1-3-25-16(24)20-6-4-11(5-7-20)18-14(22)12-8-13-15(23)17-10(2)9-21(13)19-12/h8-9,11H,3-7H2,1-2H3,(H,17,23)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLJSAODIFCPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)C2=NN3C=C(NC(=O)C3=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]amino}piperidine-1-carboxylate

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